molecular formula C6H14ClNO3 B151294 (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride CAS No. 39994-70-2

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride

Cat. No. B151294
CAS RN: 39994-70-2
M. Wt: 183.63 g/mol
InChI Key: WHKKNTASOQMDMH-JBUOLDKXSA-N
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Description

The compound (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride is a chiral molecule that is of interest due to its potential applications in the synthesis of biologically active molecules. The stereochemistry of this compound is crucial for its activity, and thus, the synthesis of its enantiomers is an important area of study.

Synthesis Analysis

The synthesis of related enantiomers, such as the (R)- and (S)-enantiomers of 3-hydroxybutanoate, has been demonstrated using microbial reduction with growing cultures from different strains of Geotrichum candidum and Aspergillus niger . This method provides a biological route to obtain enantiomerically pure compounds from their corresponding ketones, which could potentially be adapted for the synthesis of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride.

Molecular Structure Analysis

The molecular structure of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride would include an ethyl group, an amino group, and a hydroxyl group, all attached to a four-carbon chain. The specific stereochemistry at the second and third carbon atoms is crucial for the compound's properties and reactivity.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, the synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of (2S,4R)-4-hydroxypipecolic acid from ethyl (3S)-4-chloro-3-hydroxybutanoate involves Pd-catalyzed methoxycarbonylation and stereocontrolled hydrogenation . These types of reactions could be relevant for modifying the structure of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride or for its incorporation into more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride would be influenced by its functional groups and stereochemistry. The presence of both amino and hydroxyl groups suggests that the compound would be capable of forming hydrogen bonds, which would affect its solubility and boiling point. The chiral centers would also impact the compound's optical activity, making it of interest for applications that require specific enantiomers.

Scientific Research Applications

  • Insulinotropic Properties : (Wang, Ouazzani, Sasaki, & Potier, 2002) describe the synthesis of (2S,3R,4S)-4-hydroxyisoleucine, an insulinotropic α-amino acid found in fenugreek seeds, which can be produced using a method involving (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride.

  • Corrosion Inhibition : A study by (Fadel & Yousif, 2020) discusses the use of a derivative of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride as a novel and eco-friendly corrosion inhibitor for carbon steel used in oil installations.

  • Enantioselective Synthesis : (Sakai, Nakamura, Fukuda, Amano, Utaka, & Takeda, 1986) highlight the use of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride in enantioselective synthesis, crucial for producing chiral compounds.

  • Fragrance Components in Fruits : Research by (Mayorga, Duque, Knapp, & Winterhalter, 2002) has identified compounds related to (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride as important aroma volatiles in fruits like cape gooseberry.

  • Synthesis of Chiral Synthons : (You, Liu, & Zheng, 2013) discuss the use of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride in the synthesis of chiral synthons for drugs like atorvastatin and l-carnitine.

  • Stereoselective Synthesis in Medicinal Chemistry : (Occhiato, Scarpi, & Guarna, 2008) illustrate its role in the stereoselective synthesis of hydroxypipecolic acid, significant in medicinal chemistry.

  • Wine Aroma Modulation : (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018) have researched the role of related compounds in modulating the fruity aroma of red wine.

Safety And Hazards

The safety information for “(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride” indicates that it may be harmful if swallowed or inhaled, and it may cause skin, eye, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKKNTASOQMDMH-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@@H](C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33368-36-4, 39994-70-2
Record name Threonine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33368-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Threonine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39994-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60193048
Record name Ethyl L-threoninate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride

CAS RN

39994-70-2
Record name Ethyl L-threoninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039994702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl L-threoninate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl L-threoninate hydrochloride
Source European Chemicals Agency (ECHA)
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